5-Oxa-2-azaspiro[3.5]nonane
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Overview
Description
5-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is available in two forms: hydrochloride and oxalate . The hydrochloride form has a molecular weight of 163.65 , while the oxalate form has a molecular weight of 217.22 .
Synthesis Analysis
A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2 . The molecular structure of this compound can be found in various databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 127.19 and a storage temperature of 4°C . The hydrochloride form is a powder , while the oxalate form is a solid .Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane and related spiroaminals are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
The compound is used in the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating its utility in creating new chemical structures through simple and efficient procedures (Huynh, Nguyen, & Nishino, 2017).
This compound has been synthesized as part of a study on spirocyclic oxetanes, demonstrating its role in the creation of novel chemical structures, such as tetracyclic systems with potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).
It is used in the construction of multifunctional modules for drug discovery, particularly in synthesizing novel, structurally diverse spirocycles, which can serve as key components in the development of new medications (Li, Rogers-Evans, & Carreira, 2013).
The compound serves as a model for synthesizing β-lactones, which are important in various chemical and pharmaceutical applications (Kato, Kitahara, & Yoshikoshi, 1985).
Its derivatives are used in the discovery of new fatty acid amide hydrolase (FAAH) inhibitors, indicating its significance in medicinal chemistry for developing treatments targeting specific biological pathways (Meyers et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULNORPQJCVIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717324 |
Source
|
Record name | 5-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138387-19-6 |
Source
|
Record name | 5-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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